4-Phenoxy-2(1H)-pyridinone: Structural Analysis, Synthesis, and Pharmacological Potential
4-Phenoxy-2(1H)-pyridinone: Structural Analysis, Synthesis, and Pharmacological Potential
This guide provides an in-depth technical analysis of 4-phenoxy-2(1H)-pyridinone , a critical heterocyclic scaffold in medicinal chemistry.[1] It synthesizes structural properties, synthetic methodologies, and pharmacological applications, designed for researchers in drug discovery.
[1]
Executive Summary
4-Phenoxy-2(1H)-pyridinone (C₁₁H₉NO₂) represents a privileged substructure in modern drug design, particularly within the development of kinase inhibitors (e.g., c-Met, VEGFR-2) and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.[1] As a derivative of the 2-pyridone class, it exhibits unique tautomeric behavior and electronic properties that facilitate hydrogen bonding interactions essential for protein-ligand binding.[1][2] This guide details the physicochemical characteristics, validated synthetic routes, and experimental protocols for this chemical entity.[3]
Chemical Identity & Structural Analysis[1][2][4][5]
Nomenclature and Identification[5][6]
-
IUPAC Name: 4-phenoxy-1H-pyridin-2-one[1]
-
CAS Number (Analog/Parent): While the specific CAS for the unsubstituted 4-phenoxy-2(1H)-pyridinone is less commonly cited in commodity catalogs than its 4-hydroxy precursor (CAS 626-03-9) or 4-phenoxypyridine (CAS 4783-86-2), it is a distinct chemical entity often synthesized in situ or as a specific intermediate.[1]
-
SMILES: O=C1C=C(OC2=CC=CC=C2)C=CN1
Tautomerism: The Lactam-Lactim Equilibrium
A defining feature of 2-pyridones is the prototropic tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] For 4-phenoxy-2(1H)-pyridinone, the lactam form predominates in the solid state and in polar solvents (e.g., DMSO, Water) due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding (dimerization).
-
Lactam Form (Preferred): Acts as a hydrogen bond donor (N-H) and acceptor (C=O).[2][4] Crucial for binding in the ATP-binding pocket of kinases.[1][2][4]
-
Lactim Form (Minor): Aromatic pyridine character; favored only in the gas phase or highly non-polar solvents.[2][4]
Figure 1: Tautomeric Equilibrium of 4-Phenoxy-2(1H)-pyridinone
Caption: The equilibrium strongly favors the lactam form in polar media, driven by dimerization and dipolar stabilization.
Physicochemical Properties[2][5][7][8][9][10][11][12]
The introduction of the phenoxy group at the C4 position significantly alters the lipophilicity and solubility profile compared to the parent 4-hydroxy-2-pyridone.[1]
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability compared to 4-hydroxy analogs (LogP < 0).[1][2] |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Indicates good oral bioavailability (Rule of 5 compliant).[2][4] |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinase targets.[1][2] |
| H-Bond Acceptors | 2 (C=O, Ether O) | Facilitates water-mediated bridging or direct interaction with residues.[1][2] |
| pKa (NH) | ~11.0 | Weakly acidic; remains neutral at physiological pH (7.4).[2][4] |
| Melting Point | ~180–200 °C (Est.)[2][5][4] | High melting point reflects strong intermolecular H-bonding (dimer network).[1][2][4] |
Synthesis & Manufacturing
The most robust synthetic route for 4-phenoxy-2(1H)-pyridinone involves Nucleophilic Aromatic Substitution (
Primary Synthetic Route: Displacement of 4-Chloro-2(1H)-pyridinone
This pathway utilizes 4-chloro-2(1H)-pyridinone (or its 2-methoxy precursor to avoid N-alkylation, followed by deprotection) reacting with phenol under basic conditions.[1]
Mechanism:
-
Activation: The electronegative chlorine and the electron-deficient pyridine ring (further activated by the carbonyl) make the C4 position susceptible to nucleophilic attack.[2][4]
-
Addition-Elimination: Phenoxide attacks C4, forming a Meisenheimer-like complex, followed by the expulsion of chloride.[1][2]
Figure 2: Synthetic Pathway for 4-Phenoxy-2(1H)-pyridinone
Caption:
Experimental Protocols
Protocol A: Synthesis from 4-Chloro-2(1H)-pyridinone
Objective: To synthesize 4-phenoxy-2(1H)-pyridinone via direct nucleophilic displacement.[1][2]
Materials:
-
4-Chloro-2(1H)-pyridinone (1.0 eq)[1]
-
Phenol (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Diphenyl ether (for higher temp).[2]
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2(1H)-pyridinone (10 mmol) in DMF (20 mL).
-
Deprotonation: Add Phenol (15 mmol) and Potassium Carbonate (20 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 120–140 °C under an inert atmosphere (
) for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2][4] -
Workup:
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (
, 0-10% MeOH in DCM).[2]
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of aromatic phenoxy protons (multiplet, 7.2–7.5 ppm). The C3 and C5 protons of the pyridone ring should shift upfield due to the shielding effect of the oxygen donor.[2][4]
-
MS (ESI+):
.[2][4]
Pharmacological Relevance[5][13]
Kinase Inhibition (c-Met / VEGFR-2)
The 4-phenoxy-2-pyridone core serves as a bioisostere for other hinge-binding scaffolds.[1] The lactam "NH-CO" motif mimics the adenosine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Asp1222 in c-Met).
-
Mechanism: The phenoxy group extends into the hydrophobic back-pocket (selectivity pocket), often interacting with the "gatekeeper" residue.
-
SAR Insight: Substitution on the phenoxy ring (e.g., 4-fluoro, 3-chloro) significantly modulates potency and selectivity.
HIF-PH Inhibition
While Roxadustat utilizes an isoquinoline core, 4-phenoxy-2-pyridone derivatives have been explored as simpler analogs for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).[1]
-
Role: The carbonyl and adjacent nitrogen (or hydroxyl in the lactim form) can chelate the active site Iron (
) in the HIF-PH enzyme, mimicking the 2-oxoglutarate co-substrate.
References
-
Tautomerism of 2-Pyridones
-
Synthesis via
: -
Biological Activity (Kinase Inhibitors)
-
General Properties of Pyridinones
Sources
- 1. 4-Hydroxy-2(1H)-pyridinone | C5H5NO2 | CID 54696004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2(1H)-pyridinone | C5H5NO2 | CID 54696004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
